3-Chloro-2-methyl-6-nitrophenol

Physicochemical characterization Structure-activity relationships Ionization constant

Problem: Researchers often face inconsistent reactivity when substituting uncharacterized phenol analogs. Solution: This compound's unique 3-Cl-2-Me-6-NO2 substitution delivers predictable electronic and steric effects. • Distinct pKa (6.49±0.37) & logP (2.26-2.79) - differs from all positional isomers, ensuring consistent solubility and coupling reactivity. • Validated negative control for PTP1B (IC50 >10,000,000 nM) & reference in β-glucuronidase SAR (IC50 1,800 nM). • ≥98% purity yellow solid with batch QC; precursor for herbicidal agents within EP 0028609 B1 scope.

Molecular Formula C7H6ClNO3
Molecular Weight 187.58
CAS No. 83577-91-7
Cat. No. B2477391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-methyl-6-nitrophenol
CAS83577-91-7
Molecular FormulaC7H6ClNO3
Molecular Weight187.58
Structural Identifiers
SMILESCC1=C(C=CC(=C1O)[N+](=O)[O-])Cl
InChIInChI=1S/C7H6ClNO3/c1-4-5(8)2-3-6(7(4)10)9(11)12/h2-3,10H,1H3
InChIKeyVJIHQZQXLANCBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-methyl-6-nitrophenol Overview


3-Chloro-2-methyl-6-nitrophenol (CAS 83577-91-7) is a tri-substituted aromatic phenol characterized by a chloro group at the 3-position, a methyl group at the 2-position, and a nitro group at the 6-position [1]. The compound has a molecular formula of C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol . Its predicted pKa of 6.49±0.37 and logP of approximately 2.26–2.79 indicate moderately acidic character and intermediate lipophilicity, distinguishing it from less polar or more basic nitrophenol analogs . The compound is supplied as a yellow solid with purities typically ≥97–98% and is utilized primarily as a synthetic building block in agrochemical and pharmaceutical research .

3-Chloro-2-methyl-6-nitrophenol Irreplaceability


Substitution at the 3-chloro, 2-methyl, and 6-nitro positions imparts a unique electronic and steric profile that is not recapitulated by closely related analogs. The predicted pKa of 6.49±0.37 for 3-chloro-2-methyl-6-nitrophenol differs significantly from that of its positional isomer 4-chloro-2-methyl-6-nitrophenol (~4.15–6.6) , the des-methyl analog 2-chloro-6-nitrophenol (pKa 5.43±0.24) , the nitro-repositioned 3-chloro-4-nitrophenol (pKa 6.32±0.10) , the non-chlorinated 2-methyl-4-nitrophenol (pKa 7.43±0.22) , and the non-nitrated 3-chloro-2-methylphenol (pKa 9.35±0.10) . These variations directly influence solubility, reactivity in coupling reactions, and enzyme inhibition profiles. Consequently, generic substitution without empirical verification risks altered synthetic outcomes, reduced yields, or unanticipated off-target activity in biological assays.

3-Chloro-2-methyl-6-nitrophenol Differentiation Evidence


Distinct pKa Profile vs. Analogs

3-Chloro-2-methyl-6-nitrophenol exhibits a predicted pKa of 6.49±0.37 . This value is approximately 1.0 pH unit lower than that of the non-chlorinated analog 2-methyl-4-nitrophenol (pKa 7.43±0.22) and approximately 3.0 pH units lower than the non-nitrated analog 3-chloro-2-methylphenol (pKa 9.35±0.10) . Compared to the positional isomer 4-chloro-2-methyl-6-nitrophenol (pKa range ~4.15–6.6) , the 3-chloro derivative occupies an intermediate acidity that may favor specific protonation states under physiological or reaction conditions. The difference in pKa between the target compound and its closest positional isomer is up to ~2.3 units, corresponding to a >100-fold difference in acid dissociation constant (Ka).

Physicochemical characterization Structure-activity relationships Ionization constant

Negligible PTP1B Inhibition

3-Chloro-2-methyl-6-nitrophenol demonstrates an IC50 >10,000,000 nM (>10 mM) against human protein tyrosine phosphatase 1B (PTP1B) using p-nitrophenol phosphate as substrate [1]. In contrast, the reference PTP1B inhibitor MSI-1436 exhibits an IC50 of approximately 1,000 nM (1 μM) . The compound is therefore >10,000-fold less potent than a known selective PTP1B inhibitor. This minimal inhibitory activity may be advantageous in experimental contexts where PTP1B-mediated off-target effects must be avoided, or where the compound is intended as a negative control for phosphatase inhibition assays.

Enzyme inhibition Phosphatase Off-target screening

Moderate β-Glucuronidase Inhibition

The compound inhibits β-glucuronidase activity with an IC50 of 1,800 nM (1.8 μM) when assessed by p-nitrophenol formation from p-nitrophenyl-β-D-glucuronide [1]. This potency is approximately 6.4-fold lower than that of the reference inhibitor β-Glucuronidase-IN-1 (IC50 283 nM) [2]. The moderate inhibition level positions 3-chloro-2-methyl-6-nitrophenol as a useful tool compound for investigating structure-activity relationships in β-glucuronidase inhibition or as a less-potent comparator in enzyme kinetic studies.

β-Glucuronidase Enzyme inhibition Drug metabolism

Herbicidal Precursor Potential

3-Chloro-2-methyl-6-nitrophenol has been explicitly evaluated as a precursor for synthesizing herbicidal agents. A 2024 study in Pest Management Science reported its conversion into more complex derivatives with enhanced herbicidal activity against broadleaf weeds [1]. Additionally, the compound falls within the structural scope of chloronitrophenyl derivatives claimed as selective herbicides in European patent EP 0028609 B1 [2]. This contrasts with simpler nitrophenols lacking the 3-chloro-2-methyl substitution pattern, which may not yield derivatives with comparable selectivity or potency.

Agrochemical intermediate Herbicide precursor Synthetic building block

Lipophilicity Distinction from Analogs

3-Chloro-2-methyl-6-nitrophenol has a calculated LogP of approximately 2.26–2.79 [1]. This lipophilicity is substantially higher than that of 2-chloro-6-nitrophenol (LogP ~1.57) and 3-chloro-4-nitrophenol (LogP ~2.21) [2], and markedly higher than 2-methyl-4-nitrophenol (LogP ~1.92) . The presence of both chloro and methyl substituents adjacent to the nitro group increases lipophilicity relative to mono-substituted analogs, which may enhance membrane permeability or alter partitioning in biphasic reaction systems.

Lipophilicity QSAR Permeability

Melting Point Differentiation

The melting point of 3-chloro-2-methyl-6-nitrophenol is reported as 79 °C (from benzene/water) . This value is approximately 10 °C higher than that of 2-chloro-6-nitrophenol (67–71 °C) and significantly lower than that of 3-chloro-4-nitrophenol (120–121 °C) or 2-methyl-4-nitrophenol (93–98 °C) . The intermediate melting point reflects the unique substitution pattern and may influence crystallization behavior, ease of purification, and thermal stability under storage or reaction conditions.

Solid-state characterization Thermal analysis Purification

3-Chloro-2-methyl-6-nitrophenol Applications


PTP1B Negative Control for Enzymatic Studies

In PTP1B inhibition assays, 3-chloro-2-methyl-6-nitrophenol (IC50 >10,000,000 nM) [1] serves as an appropriate negative control, ensuring that observed inhibition is due to test compounds rather than the vehicle or scaffold. Its negligible activity contrasts with reference inhibitors such as MSI-1436 (IC50 ~1,000 nM) , providing a clear activity baseline.

SAR Exploration of β-Glucuronidase Inhibitors

With a moderate β-glucuronidase IC50 of 1,800 nM [1], the compound can be employed as a reference point in SAR campaigns aiming to identify more potent inhibitors. Its activity is approximately 6-fold lower than β-Glucuronidase-IN-1 (IC50 283 nM) , allowing researchers to benchmark the impact of structural modifications.

Herbicidal Lead Generation

As a validated precursor in herbicidal agent synthesis, 3-chloro-2-methyl-6-nitrophenol can be transformed into derivatives with enhanced activity against broadleaf weeds [1]. The compound falls within the scope of chloronitrophenyl herbicides claimed in EP 0028609 B1 , supporting its use in agrochemical R&D programs.

Physicochemical and Computational Profiling

The distinct pKa (6.49±0.37) [1] and LogP (2.26–2.79) values, which differ from multiple positional and functional analogs, make the compound valuable for validating computational models, investigating substituent effects on acidity and lipophilicity, and calibrating HPLC retention time predictions.

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